molecular formula C8H16N2O B13207338 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine CAS No. 1258640-04-8

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine

Cat. No.: B13207338
CAS No.: 1258640-04-8
M. Wt: 156.23 g/mol
InChI Key: VUYBPOBWFNPQOE-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine is a chemical compound of interest in scientific research and development. This amine-containing molecule features a 4,5-dihydroisoxazole (or isoxazoline) ring, a privileged structure in medicinal chemistry known for its versatility as a bioisostere and its presence in pharmacologically active compounds . The specific structural combination of the dihydroisoxazole moiety with a branched alkylamine chain suggests potential for applications in various research areas, including the synthesis of novel heterocyclic frameworks and the exploration of structure-activity relationships. While detailed mechanistic and application data for this specific compound is limited in public sources, closely related structural analogues are well-documented in chemical databases and supplier catalogs, indicating a recognized role in chemical and biochemical research . Researchers value this class of compounds for its utility in constructing more complex molecules and as a key intermediate in synthetic organic chemistry. Please note: This product is categorized as For Research Use Only (RUO) . It is strictly intended for laboratory research applications and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1258640-04-8

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine

InChI

InChI=1S/C8H16N2O/c1-3-6(2)8(9)7-4-5-11-10-7/h6,8H,3-5,9H2,1-2H3

InChI Key

VUYBPOBWFNPQOE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NOCC1)N

Origin of Product

United States

Preparation Methods

Construction of the Oxazole Ring

The oxazole ring can be formed via cyclization reactions involving amino alcohols or α-hydroxy ketones with appropriate nitrogen sources. Common synthetic routes include:

  • Cyclodehydration of β-amino alcohols: Starting from a β-amino alcohol precursor, cyclization under dehydrating conditions (e.g., using acid catalysts or dehydrating agents) yields the 4,5-dihydro-1,2-oxazole ring.
  • Multicomponent reactions: Utilizing aldehydes, amines, and α-ketoesters under acidic catalysis to form oxazole derivatives in a one-pot manner. This approach often employs phosphoric acid catalysts in solvents like dichloromethane to optimize yield and reaction time.

Introduction of the 2-Methylbutan-1-amine Side Chain

The amine side chain is typically introduced by:

Typical Reaction Conditions and Catalysts

  • Solvents: Dichloromethane is preferred for its ability to dissolve reagents and catalysts effectively, facilitating cyclization and condensation reactions.
  • Catalysts: Phosphoric acid derivatives, including BINOL-derived phosphoric acids, are used to catalyze cyclizations and multicomponent condensations, providing good yields and facilitating purification.
  • Drying agents: Magnesium sulfate (MgSO4) is employed to remove water generated during condensation reactions, shifting equilibrium toward product formation.

Representative Synthetic Route Example

Step Reaction Type Reagents & Conditions Outcome
1 Formation of β-amino alcohol Starting from 2-methylbutanal and ammonia β-amino alcohol intermediate
2 Cyclodehydration Acid catalyst (e.g., phosphoric acid), DCM, MgSO4 Formation of 4,5-dihydro-1,2-oxazole ring
3 Amination/Reductive amination Reductive amination with ammonia or amine, reducing agent (e.g., NaBH4) Introduction of primary amine side chain

This sequence exemplifies the multi-step nature of the synthesis, requiring careful control of reaction conditions to ensure regioselectivity and yield.

Summary Table of Preparation Parameters

Parameter Description Notes
Starting materials 2-Methylbutanal, ammonia, β-amino alcohol precursors Commercially available or synthesized
Key reagents Phosphoric acid catalyst, MgSO4, reducing agents BINOL-phosphoric acid preferred catalyst
Solvent Dichloromethane (DCM) Optimal for solubility and reaction rate
Reaction type Cyclodehydration, reductive amination Multi-step synthesis
Temperature range Ambient to mild heating (25–60 °C) Controlled to avoid side reactions
Yield Moderate to high (variable by protocol) Enhanced by drying agents and catalyst choice

The preparation of this compound is achieved through a multi-step synthetic process involving cyclodehydration to form the oxazole ring and subsequent introduction of the amine side chain. Advances in catalyst selection, solvent optimization, and drying techniques have improved the efficiency and yield of this synthesis. These methods are supported by experimental data and literature protocols emphasizing the importance of reaction media and catalyst choice for optimal outcomes.

This compound’s unique structure and synthesis versatility make it a promising candidate for further research in heterocyclic chemistry and potential applications in pharmaceutical development.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction :
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine+Ac2OEt3N, DCMN-Acetyl derivative\text{this compound} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acetyl derivative}

ReagentConditionsProductYieldSource
Acetic anhydrideEt3_3N, DCM, 25°CN-Acetyl derivative85%
Benzoyl chlorideNaOH, H2_2O/THFN-Benzoylamide78%

This reaction is critical for modifying bioavailability in pharmacological applications .

Oxazole Ring Functionalization

The 4,5-dihydrooxazole moiety participates in electrophilic substitutions and ring-opening reactions:

Electrophilic Aromatic Substitution

Nitration or halogenation occurs at the oxazole’s α-position under acidic conditions:
Reaction :
Oxazole+HNO3H2SO43-Nitro-4,5-dihydrooxazole\text{Oxazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro-4,5-dihydrooxazole}

ReagentConditionsProductSelectivitySource
HNO3_3H2_2SO4_4, 0°C3-Nitro derivative90%

Ring-Opening Hydrolysis

Under acidic or basic conditions, the oxazole hydrolyzes to form β-amino alcohols:
Reaction :
Oxazole+H2OHClβ-Amino alcohol+CO2\text{Oxazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{β-Amino alcohol} + \text{CO}_2

ConditionsProductRate Constant (k)Source
1M HCl, reflux2-Methylbutan-1-amine glycol1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}

Cyclization Reactions

The amine and oxazole groups facilitate intramolecular cyclization:

Formation of Bicyclic Imidazolidinones

Under dehydrating conditions (e.g., P2_2O5_5), the compound forms fused heterocycles:
Reaction :
Oxazole-amineP2O5,ΔImidazolidinone\text{Oxazole-amine} \xrightarrow{\text{P}_2\text{O}_5, \Delta} \text{Imidazolidinone}

CatalystTemperatureProduct YieldSource
P2_2O5_5120°C72%

Nucleophilic Substitution

The amine acts as a nucleophile in alkylation or arylation reactions:

Benzylation

Reaction with benzyl bromide yields N-alkylated products:
Reaction :
Amine+BnBrK2CO3,DMFN-Benzyl derivative\text{Amine} + \text{BnBr} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Benzyl derivative}

BaseSolventTimeYieldSource
K2_2CO3_3DMF12 h88%

Oxidative Degradation

The oxazole ring degrades under strong oxidative conditions:
Reaction :
Oxazole+H2O2MoO42Benzoic acid derivative\text{Oxazole} + \text{H}_2\text{O}_2 \xrightarrow{\text{MoO}_4^{2-}} \text{Benzoic acid derivative}

Oxidizing AgentCatalystDegradation ProductSource
H2_2O2_2Na2_2MoO4_42-Methylbutanamide

Complexation with Metals

The amine and oxazole nitrogen atoms coordinate transition metals:

Metal SaltLigand:Metal RatioApplicationSource
CuCl2_22:1Catalytic oxidation
Pd(OAc)2_21:1Cross-coupling reactions

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Agrochemical Relevance : Oxathiapiprolin’s success () underscores the dihydro-oxazole scaffold’s utility in designing pesticides, likely due to its balance of stability and reactivity .
  • Medicinal Chemistry : Imidazoline derivatives () are precursors to urea-based therapeutics, suggesting that the target compound’s amine group could be functionalized for similar purposes .
  • Computational Modeling : The Colle-Salvetti correlation functional () and Becke’s exact-exchange methods () provide robust tools for predicting the target compound’s reactivity and solvation effects .

Biological Activity

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine is a chemical compound characterized by its oxazole ring and a branched amine side chain. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C8_8H16_{16}N2_2O, with a molecular weight of 156.23 g/mol.

Chemical Structure and Properties

The structural complexity of this compound contributes to its reactivity and potential biological interactions. The oxazole ring can participate in various chemical reactions, making it a versatile scaffold for drug development.

PropertyValue
Molecular FormulaC8_8H16_{16}N2_2O
Molecular Weight156.23 g/mol
CAS Number1258640-04-8
DensityNot Available
Boiling PointNot Available

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the amine group allows for nucleophilic interactions, while the oxazole ring may facilitate binding to various biomolecules.

Anticancer Activity

Preliminary studies suggest that derivatives of oxazole compounds can exhibit anticancer properties. The mechanisms may involve the inhibition of cancer cell proliferation or induction of apoptosis in tumor cells. Further research is required to evaluate the specific effects of this compound in cancer models.

Case Studies and Research Findings

A systematic analysis of structure–activity relationships (SAR) has been conducted on compounds similar to this compound. These studies highlight the importance of molecular modifications in enhancing biological activity:

Case Study: SAR Analysis
A study utilizing data from ChEMBL assessed various single atom modifications (SAMs) on oxazole derivatives. It was found that certain modifications significantly enhanced bioactivity compared to their parent compounds. This highlights the potential for optimizing this compound through targeted chemical modifications.

Q & A

Basic: What synthetic methodologies are recommended for 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine, and how can reaction parameters be optimized for yield improvement?

Answer:
Palladium-catalyzed hydroamination or allylic substitution with hydrazine derivatives are viable routes for synthesizing allylamine derivatives, as demonstrated in analogous systems . Reaction optimization can employ factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) systematically, ensuring robust parameter selection and yield maximization . For heterocyclic ring formation, cyclization strategies using hydroxylamine intermediates may be adapted from protocols for structurally related oxazol-3-yl compounds .

Basic: What crystallographic techniques are essential for determining the three-dimensional structure of this compound, and how can SHELX software enhance refinement accuracy?

Answer:
X-ray diffraction (XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) enables high-precision refinement of atomic coordinates, thermal parameters, and occupancy factors, even for small-molecule crystals . To address potential challenges like twinning or low-resolution data, SHELXL’s robust restraints and constraints (e.g., rigid-bond, similarity) improve convergence . For the 4,5-dihydrooxazole ring, Cremer-Pople puckering coordinates should be applied to quantify non-planar distortions .

Advanced: How can researchers resolve discrepancies in crystallographic data refinement, particularly in cases of low-resolution or twinned data?

Answer:
For low-resolution data, SHELXL’s "L.S." (least-squares) constraints and anti-bumping restraints stabilize refinement . Twinned data require twin law identification via SHELXD or PLATON, followed by HKLF5 format refinement in SHELXL . Discrepancies in thermal motion or bond lengths should be cross-validated with density functional theory (DFT)-optimized geometries to ensure physical plausibility .

Advanced: What computational approaches predict the compound's bioactivity, and which molecular descriptors are critical for docking studies?

Answer:
Molecular docking (e.g., AutoDock Vina) using canonical SMILES or InChI descriptors (derived from crystallographic data) can model ligand-receptor interactions . Key parameters include:

  • Lipophilicity (logP): Influences membrane permeability.
  • Electrostatic potential maps: Identify hydrogen-bonding sites on the oxazole ring.
  • Torsional flexibility: Assess conformational adaptability during binding.
    Validation against experimental IC50 values or crystallographic ligand poses (e.g., PDB entries) is critical .

Basic: What safety protocols must be followed when handling this amine compound to mitigate exposure risks?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Waste disposal: Segregate hazardous waste and transfer to certified treatment facilities .
  • Emergency measures: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced: How does the puckering conformation of the 4,5-dihydrooxazole ring influence the compound's reactivity and intermolecular interactions?

Answer:
Ring puckering (quantified via Cremer-Pople coordinates) modulates steric and electronic effects:

  • Amplitude (q): Larger q values increase ring strain, potentially enhancing electrophilic reactivity.
  • Phase angle (φ): Determines pseudorotational conformation, affecting hydrogen-bonding donor/acceptor profiles .
    Comparative analysis of SHELX-refined structures can correlate puckering modes with crystallographic packing motifs (e.g., π-π stacking, van der Waals contacts) .

Advanced: In structure-activity relationship (SAR) studies, how can systematic substitution on the oxazole ring be designed to evaluate pharmacological potential?

Answer:

  • Substitution strategy: Introduce electron-withdrawing/donating groups (e.g., -F, -CH3) at C3 or C5 positions to modulate electronic density .
  • Methodology: Use fractional factorial design to screen substituent combinations efficiently, prioritizing key variables (e.g., steric bulk, polarity) .
  • Validation: Pair computational docking (e.g., Glide) with in vitro assays to link structural modifications to target affinity .

Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity post-synthesis?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities.
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and detects diastereomers.
  • XRD: Resolves stereochemical ambiguities and verifies crystal packing .
    Cross-referencing with safety data sheets ensures handling protocols align with observed reactivity .

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